![molecular formula C8H8N2O2 B1291487 3-(2-Amino-3-pyridyl)acrylic acid CAS No. 773131-96-7](/img/structure/B1291487.png)
3-(2-Amino-3-pyridyl)acrylic acid
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Overview
Description
“3-(2-Amino-3-pyridyl)acrylic acid” is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is used as a synthetic intermediate and is mainly used in constructing heterometallic complexes .
Synthesis Analysis
The synthesis of “3-(2-Amino-3-pyridyl)acrylic acid” involves precipitation polymerization in supercritical carbon dioxide . The complexes were synthesized using a simple and efficient method of using N, N’-methylenebisacrylamide (BIS) as a cross-linker, and scCO2 as the reaction solvent .Molecular Structure Analysis
The molecular structure of “3-(2-Amino-3-pyridyl)acrylic acid” is represented by the formula C8H8N2O2 .Chemical Reactions Analysis
The chemical reactions involving “3-(2-Amino-3-pyridyl)acrylic acid” are primarily related to its use as a synthetic intermediate . It is used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .Scientific Research Applications
Environmental Analysis
3-(2-Amino-3-pyridyl)acrylic acid has been utilized in the fabrication of conductive polymer membranes integrated with carbon nanotubes. These membranes are employed in electrochemical sensors for detecting environmental pollutants like catechol and hydroquinone, showcasing excellent performance, reproducibility, and stability .
Electrochemical Sensors
The compound is instrumental in creating electrochemical sensors. By forming a membrane with multi-walled carbon nanotubes, it enhances the electrocatalytic detection of specific compounds, which is crucial for environmental monitoring and analytical chemistry .
Biomedical Materials
In the realm of biomedical materials, 3-(2-Amino-3-pyridyl)acrylic acid is a key component for proteomics research. Its properties facilitate the development of materials that can be used in various biomedical applications, although specific examples in this domain are not detailed in the available literature .
Electronic Materials
The integration of 3-(2-Amino-3-pyridyl)acrylic acid with other materials like carbon nanotubes can lead to the development of electronic materials with enhanced conductive properties. These materials have potential applications in the fabrication of electronic devices and sensors .
Energy Materials
Analytical Chemistry
This compound is a valuable synthetic intermediate in analytical chemistry. It can be used to prepare various derivatives that serve as reagents or reference materials in analytical procedures, enhancing the accuracy and efficiency of chemical analyses .
Pharmaceuticals
3-(2-Amino-3-pyridyl)acrylic acid is involved in proteomics research, which is essential for the pharmaceutical industry. It may contribute to the synthesis of compounds with therapeutic potential, although direct applications in pharmaceuticals are not explicitly detailed in the current data .
Chemical Engineering
The compound’s ability to form stable polymers with excellent electrocatalytic properties makes it valuable in chemical engineering, particularly in the design and development of new materials for various industrial applications .
Safety And Hazards
properties
IUPAC Name |
(E)-3-(2-aminopyridin-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUVFKTUMTYXQT-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)N)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-3-pyridyl)acrylic acid |
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